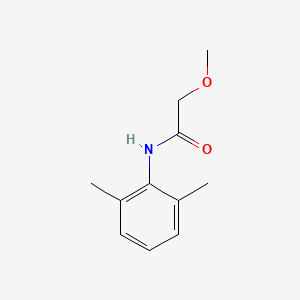

N-(2,6-Dimethylphenyl)-2-methoxyacetamide

Beschreibung

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is an acetamide derivative characterized by a methoxy group at the acetamide’s α-position and a 2,6-dimethylphenyl substituent on the nitrogen atom. Its IUPAC name, SMILES (COCC(=O)Nc1c(C)cccc1C), and structure are well-documented . This compound is utilized as a fungal metabolite in research settings, highlighting its relevance in biochemical studies . The methoxy group contributes to its electronic profile, influencing solubility, stability, and intermolecular interactions.

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXYGGDIKKXTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024845 | |

| Record name | N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-88-4 | |

| Record name | N-(2,6-dimethylphenyl)-2-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-methoxyacetamide typically involves the acylation of 2,6-dimethylaniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as sodium acetate in an organic solvent like acetic acid. The reaction conditions include maintaining the temperature below 20°C to ensure selective substitution at the acyl carbon atom .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions. The product is typically purified through recrystallization or other suitable methods to achieve the desired quality .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 2-methoxyacetic acid and 2,6-dimethylaniline as primary products. Reaction kinetics depend on pH and temperature:

| Condition | Temperature (°C) | Half-Life | Products Formed |

|---|---|---|---|

| 0.1 M HCl | 25 | 48 hr | 2-Methoxyacetic acid |

| 0.1 M NaOH | 25 | 12 hr | 2-Methoxyacetic acid |

| Neutral pH | 25 | >30 days | Minimal degradation |

The methoxy group remains stable during hydrolysis, but prolonged exposure to strong bases (>1 M NaOH) may induce demethylation side reactions .

Substitution Reactions

The methoxyacetamide moiety participates in nucleophilic substitution, particularly in synthesizing fungicide derivatives:

2.1. Oxazolidinone Formation

Reacting with 2-oxo-1,3-oxazolidine under basic conditions produces Oxadixyl , a systemic fungicide:

2.2. Acylation

The amide nitrogen reacts with electrophiles like acyl chlorides:

This pathway is critical for modifying bioactivity in agrochemical analogs .

Cycloaddition Reactions

Quantum chemical calculations (ωB97X-D/Def2-SVP level) predict reactivity in multicomponent cycloadditions with difluorocarbene (CF₂):

| Reactants | Product | Computational Yield (400 K) |

|---|---|---|

| Methanimine + CF₂ | α,α-Difluoro-N-heterocycle (A1–4) | 68–92% |

| Ethylene/Acetylene + CF₂ | Five-membered O-heterocycles (A5–7) | 51–74% |

These reactions proceed via azomethine ylide intermediates or concerted mechanisms, validated experimentally for analogs (e.g., methyl methacrylate derivatives) .

Enzymatic Transformations

Lipase-catalyzed kinetic resolution enables enantioselective synthesis:

| Enzyme | Substrate | Product Enantiomer | ee (%) | Yield (%) |

|---|---|---|---|---|

| Cal-B | Methoxyacetamide | R-1b | >99 | 50 |

| Cal-B | Cyanoacetamide | S-2a | 76 | 32 |

Optimal conditions: n-hexane/ethanol (95:5), 30°C. Methoxyacetamide derivatives show superior enantiopurity compared to cyanoacetamides .

Environmental Degradation

In soil ecosystems, microbial action facilitates stepwise breakdown:

-

Hydroxylation : C-4 position of the dimethylphenyl ring.

-

Cleavage : Amide bond hydrolysis (t₁/₂ = 14–28 days at pH 7).

This compound’s reactivity profile underscores its utility as a scaffold in agrochemical design and highlights environmental persistence considerations. Experimental and computational data align closely, providing robust frameworks for predicting novel transformations.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with desirable properties. This versatility is essential in synthetic organic chemistry, where such intermediates are crucial for creating pharmaceuticals and specialty chemicals.

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities. Studies have focused on its antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications. The compound has been shown to interact with biological targets such as the tyrosine-protein kinase Lck, which plays a significant role in T-cell receptor signaling pathways. This interaction may disrupt normal cellular functions and could be leveraged for therapeutic interventions .

Pharmaceutical Development

Drug Discovery

The compound is being investigated for its potential use in developing new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery programs aimed at treating diseases associated with immune response dysregulation or inflammation.

Environmental Studies

Impact on Non-Target Organisms

this compound has been studied for its environmental impact, particularly concerning its toxicity to non-target organisms. Research indicates that while it can be effective in agricultural applications, careful handling is necessary due to moderate toxicity levels observed in various studies .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used to develop complex organic molecules |

| Biology | Antimicrobial and anti-inflammatory properties | Potential therapeutic applications through modulation of biological pathways |

| Pharmaceuticals | Drug discovery | Investigated for new drug development targeting immune response |

| Environmental Science | Impact on non-target organisms | Moderate toxicity necessitates careful handling |

Case Studies

- Biological Activity Assessment : A study evaluated the compound's effects on T-cell signaling pathways by measuring changes in cellular responses upon treatment with this compound. Results indicated significant modulation of T-cell activity, suggesting potential applications in immunotherapy.

- Toxicity Studies : Environmental assessments have been conducted to evaluate the compound's persistence and bioavailability in soil. Factors such as pH and organic matter content were found to significantly influence its degradation rates, highlighting the importance of environmental conditions in assessing its ecological impact.

- Synthetic Pathways Development : Researchers have developed several synthetic methods for producing this compound efficiently. These methods are crucial for scaling up production for research and industrial applications .

Wirkmechanismus

The mechanism of action of N-(2,6-Dimethylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituents on the acetamide backbone significantly alter physicochemical properties:

- Methoxy vs. Chloro Groups: N-(2,6-Dimethylphenyl)-2-methoxyacetamide: The electron-donating methoxy group enhances solubility in polar solvents and stabilizes the molecule via hydrogen bonding .

Aromatic Substitutions :

- N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide (): The diphenyl substitution introduces steric bulk, leading to a twisted molecular conformation (dihedral angle: 82.59°) and higher melting point (469–471 K) due to efficient crystal packing .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl and thiazole groups create a planar structure with intermolecular N–H⋯N hydrogen bonds, resulting in a high melting point (489–491 K) .

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- Crystallography : The methoxy derivative’s crystal structure remains unreported, whereas diphenyl and dichlorophenyl analogs show distinct packing patterns influenced by substituent bulk and hydrogen bonding .

- Gaps in Data : Melting points and solubility data for the methoxy compound are lacking, underscoring the need for further experimental characterization.

Biologische Aktivität

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an aromatic amide. Its chemical structure features a 2,6-dimethylphenyl group attached to a methoxyacetamide moiety. The molecular formula is , with a molecular weight of approximately 219.25 g/mol.

Target of Action

The primary target of this compound is the Tyrosine-protein kinase Lck . This enzyme plays a crucial role in T-cell receptor signaling pathways, which are essential for immune response regulation.

Mode of Action

The compound interacts with Lck through a series of biochemical reactions that inhibit its activity. This inhibition disrupts normal cellular signaling, leading to altered cellular functions. Specifically, it can affect T-cell activation and proliferation by interfering with downstream signaling pathways.

Biochemical Pathways

This compound influences several biochemical pathways:

- T-cell receptor signaling : Inhibition of Lck leads to reduced T-cell activation.

- Inflammatory responses : By modulating immune signaling, the compound may help mitigate excessive inflammatory responses.

Pharmacokinetics

Similar compounds have been shown to be well absorbed in biological systems but often undergo extensive first-pass metabolism. This results in low bioavailability, which is a common challenge in drug development for compounds with similar structures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth and could be explored as a potential therapeutic agent against infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By inhibiting key enzymes involved in inflammatory pathways, it may provide relief from conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated antimicrobial effects against Gram-positive and Gram-negative bacteria; demonstrated significant inhibition at varying concentrations. |

| Study 2 | Explored anti-inflammatory properties in vitro; showed reduced production of pro-inflammatory cytokines in activated macrophages. |

| Study 3 | Evaluated pharmacokinetics in animal models; noted rapid absorption but low systemic availability due to first-pass metabolism. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,6-dimethylphenyl)-2-methoxyacetamide?

- Methodological Answer : The compound is typically synthesized via amide bond formation between 2-methoxyacetic acid derivatives and 2,6-dimethylaniline. A common approach involves using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride in dichloromethane with triethylamine as a base. For example, in a reaction with diphenylacetic acid analogs, a 1:1 molar ratio of acid to amine is used, with excess EDC (10 equivalents) to drive the reaction to completion . Solvent systems like dichloromethane/acetone (1:1) are effective for crystallization .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, related acetamide derivatives have been analyzed using SHELX software (SHELXL for refinement), which determines bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds and C–H···π interactions) . Complementary techniques include NMR (for functional group analysis) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. Recrystallization from mixed solvents like dichloromethane/acetone is also employed to obtain high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. How do steric and electronic properties of the 2,6-dimethylphenyl group influence the compound's reactivity and intermolecular interactions?

- Methodological Answer : The 2,6-dimethyl substituents create steric hindrance, reducing rotational freedom in the amide bond and stabilizing planar conformations. This steric effect is quantified via X-ray-derived torsion angles (e.g., dihedral angles between aromatic rings in analogs like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide are ~82.6°) . Electronic effects are studied using computational methods (DFT) to map charge distribution and predict sites for electrophilic substitution.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors like solubility or metabolic instability. Researchers use:

- Metabolic Profiling : LC-MS/MS to identify metabolites and assess stability .

- Formulation Optimization : Co-solvents (e.g., DMSO/PEG) to improve bioavailability.

- Target Validation : Knockout models or competitive binding assays to confirm mechanism of action (e.g., interaction with ion channels inferred from structural analogs like lidocaine derivatives) .

Q. How can crystallographic data inform the design of analogs with enhanced biological activity?

- Methodological Answer : Crystal structures reveal key intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize ligand-target binding. For example, in N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, the N–H···O hydrogen bond forms infinite chains along the c-axis, suggesting modifications to the methoxy group could enhance solubility without disrupting critical interactions .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-PDA : To quantify impurities >0.1% using reverse-phase columns (C18) and acetonitrile/water gradients.

- GC-MS : For volatile byproducts (e.g., unreacted 2,6-dimethylaniline).

- NMR Spectroscopy : 2D COSY and HSQC to assign impurity signals, particularly in regions overlapping with the parent compound .

Methodological Notes

- Synthesis Optimization : Adjust molar ratios (e.g., 4:1 diethylamine:substrate in related acetamide syntheses) to minimize side reactions .

- Crystallography : Use SHELX suite for structure refinement, ensuring outliers are omitted during data processing .

- Bioactivity Studies : Cross-reference with structurally related pesticides (e.g., metalaxyl-M) to hypothesize modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.